molecular formula C13H14BrN3O3 B13489573 Tert-butyl (4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)carbamate

Tert-butyl (4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)carbamate

Cat. No.: B13489573
M. Wt: 340.17 g/mol
InChI Key: GAZWUPVPRMQJNA-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a 4-(4-bromophenyl)-1,2,5-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate to form tert-butyl N-(4-bromophenyl)carbamate. This intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

    Cyclization Reactions: The formation of the oxadiazole ring involves cyclization reactions.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Cyclization: Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Cyclization: Formation of the oxadiazole ring.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of bioactive molecules due to its structural features.

Medicine:

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-(4-bromophenyl)carbamate
  • tert-butyl N-(4-bromobutyl)carbamate 3

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate

InChI

InChI=1S/C13H14BrN3O3/c1-13(2,3)19-12(18)15-11-10(16-20-17-11)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)

InChI Key

GAZWUPVPRMQJNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NON=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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